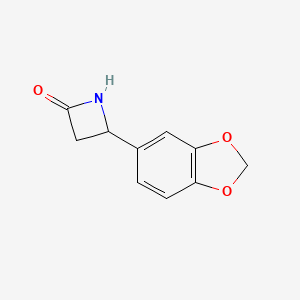![molecular formula C20H15N3O2S B14207619 1H-Indazole, 6-nitro-1-phenyl-4-[(phenylmethyl)thio]- CAS No. 830320-64-4](/img/structure/B14207619.png)
1H-Indazole, 6-nitro-1-phenyl-4-[(phenylmethyl)thio]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Indazole, 6-nitro-1-phenyl-4-[(phenylmethyl)thio]- is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are used in various medicinal applications. The compound’s structure includes a nitro group at the 6th position, a phenyl group at the 1st position, and a phenylmethylthio group at the 4th position, making it a unique and potentially valuable molecule in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Indazole, 6-nitro-1-phenyl-4-[(phenylmethyl)thio]- can be achieved through several methods. One common approach involves the cyclization of ortho-substituted benzylidenehydrazine using ortho-substituted benzaldehyde as the starting material . The reaction conditions typically include the use of a catalyst, such as copper(II) acetate, and an oxidant, such as oxygen, to facilitate the formation of the indazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. The choice of solvents, temperature, and pressure conditions are critical factors in scaling up the synthesis for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
1H-Indazole, 6-nitro-1-phenyl-4-[(phenylmethyl)thio]- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The phenylmethylthio group can be oxidized to a sulfoxide or sulfone.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Amino derivatives: Formed by the reduction of the nitro group.
Sulfoxides and sulfones: Formed by the oxidation of the phenylmethylthio group.
Substituted indazoles: Formed by electrophilic aromatic substitution reactions.
Applications De Recherche Scientifique
1H-Indazole, 6-nitro-1-phenyl-4-[(phenylmethyl)thio]- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Used in the development of new materials and as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of 1H-Indazole, 6-nitro-1-phenyl-4-[(phenylmethyl)thio]- involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The phenylmethylthio group can also modulate the compound’s activity by influencing its binding to target proteins and enzymes .
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-Indazole, 6-nitro-1-phenyl-: Lacks the phenylmethylthio group.
1H-Indazole, 6-nitro-4-[(phenylmethyl)thio]-: Lacks the phenyl group at the 1st position.
1H-Indazole, 1-phenyl-4-[(phenylmethyl)thio]-: Lacks the nitro group at the 6th position.
Uniqueness
1H-Indazole, 6-nitro-1-phenyl-4-[(phenylmethyl)thio]- is unique due to the presence of all three functional groups (nitro, phenyl, and phenylmethylthio) in its structure. This combination of groups imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Propriétés
Numéro CAS |
830320-64-4 |
|---|---|
Formule moléculaire |
C20H15N3O2S |
Poids moléculaire |
361.4 g/mol |
Nom IUPAC |
4-benzylsulfanyl-6-nitro-1-phenylindazole |
InChI |
InChI=1S/C20H15N3O2S/c24-23(25)17-11-19-18(13-21-22(19)16-9-5-2-6-10-16)20(12-17)26-14-15-7-3-1-4-8-15/h1-13H,14H2 |
Clé InChI |
DPPPZWVZPXIRAI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CSC2=CC(=CC3=C2C=NN3C4=CC=CC=C4)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-chloro-N-[4-(4-nitrophenoxy)phenyl]benzenesulfonamide](/img/structure/B14207540.png)
![Trimethyl[1-(methylsulfanyl)deca-1,7-dien-1-YL]silane](/img/structure/B14207559.png)
![N-[1-(4-Fluorophenyl)-3-hydroxypropan-2-yl]-N'-phenylurea](/img/structure/B14207567.png)
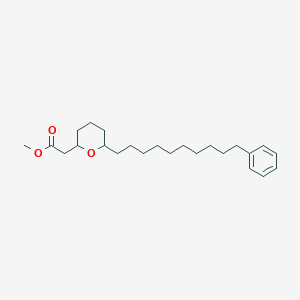
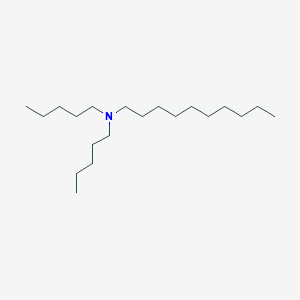

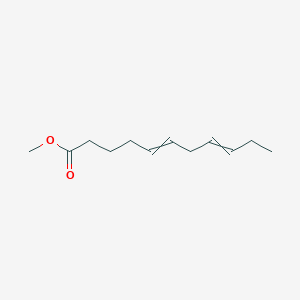

![3,6-Dicyclohexyl-1,4-diphenylpyrrolo[3,2-b]pyrrole-2,5(1H,4H)-dione](/img/structure/B14207601.png)
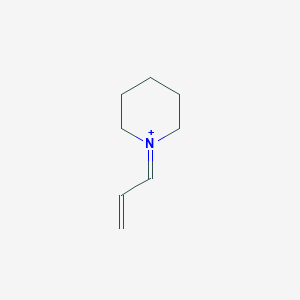
![2-Ethoxy-3-(2-phenylethyl)bicyclo[3.1.0]hexan-1-ol](/img/structure/B14207606.png)
![6-[2,5-Bis(chloromethyl)-4-methoxyphenoxy]hexan-1-OL](/img/structure/B14207607.png)

